Pregnanediol

Description

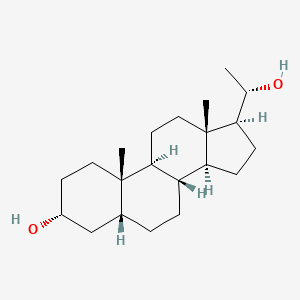

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-BERLURQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-92-2, 666752-60-9 | |

| Record name | Pregnanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnandiol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 80-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-β-pregnane-3-α,20-α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 °C | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Pregnanediol: A Technical Chronicle of its Discovery in Urine

A deep dive into the seminal research that first identified and quantified pregnanediol in human urine, this whitepaper provides a technical guide for researchers, scientists, and drug development professionals. It meticulously outlines the experimental protocols of the early 20th-century pioneers, presents their quantitative findings in structured tables, and visually represents the historical understanding of the relevant biochemical pathways and experimental workflows.

Introduction

The discovery of this compound in urine marked a pivotal moment in endocrinology, providing the first tangible window into the metabolic fate of progesterone. This breakthrough laid the foundational groundwork for understanding the menstrual cycle, pregnancy, and the broader field of steroid hormone function. This document revisits the pioneering work of scientists who, with the limited tools of their time, meticulously isolated, identified, and quantified this crucial biomarker.

The Dawn of Discovery: Marrian's Initial Isolation

In 1929, Guy Frederic Marrian, while investigating the chemistry of "oestrin" in the urine of pregnant women, stumbled upon a previously unidentified saturated solid alcohol. His work, detailed in a series of papers in the Biochemical Journal, laid the preliminary groundwork for the isolation of what would later be confirmed as this compound.

Experimental Protocol: Marrian's Isolation of the "Unidentified Solid Alcohol" (1929)

Marrian's method was a multi-step process of extraction and purification, relying on the principles of solvent-solvent extraction and crystallization.

1. Initial Extraction:

-

Starting Material: Large volumes of pooled urine from pregnant women.

-

Procedure: The urine was acidified with hydrochloric acid (HCl) to hydrolyze any conjugated forms of the steroids. This acidified urine was then repeatedly extracted with ether to transfer the steroid hormones and their metabolites from the aqueous to the organic phase.

2. Separation of Neutral and Phenolic Fractions:

-

The ether extract, containing a mixture of substances, was washed with an aqueous solution of sodium carbonate (Na₂CO₃) to remove acidic compounds.

-

Subsequently, the ether solution was treated with an aqueous sodium hydroxide (NaOH) solution to separate the phenolic steroids (like oestrin) from the neutral fraction. The neutral fraction, which remained in the ether layer, contained the "unidentified solid alcohol."

3. Purification of the Neutral Fraction:

-

The ether was evaporated from the neutral fraction, leaving a crude residue.

-

This residue was then subjected to a series of crystallizations from various solvents, such as acetone and alcohol, to purify the solid alcohol.

4. Characterization:

-

Marrian characterized the isolated substance by its melting point and by preparing a diacetate derivative, which indicated the presence of two hydroxyl groups.

The Structural Revelation: Butenandt's Contribution

Almost concurrently with Marrian's isolation work, Adolf Butenandt in Germany was also investigating the constituents of pregnancy urine. In 1930, he not only isolated the same diol but also successfully elucidated its chemical structure, naming it "pregnandiol."[1] Butenandt's work was a landmark achievement, establishing the steroid nature of this urinary metabolite.

Experimental Protocol: Butenandt's Structural Elucidation (c. 1930)

Butenandt's methodology focused on chemical degradation and the comparison of the resulting products with known steroid structures.

1. Isolation and Purification:

-

Butenandt employed similar extraction and purification techniques to Marrian, isolating the crystalline diol from the neutral fraction of pregnancy urine extract.

2. Dehydrogenation:

-

A key step in determining the carbon skeleton was the dehydrogenation of this compound using selenium. This process converted the steroid nucleus into a more stable aromatic hydrocarbon.

3. Identification of the Dehydrogenation Product:

-

The resulting hydrocarbon was identified as a derivative of chrysene, a known tetracyclic aromatic hydrocarbon. This provided strong evidence for the four-ring steroid structure of this compound.

4. Determination of Side Chain and Hydroxyl Group Positions:

-

Through a series of oxidative degradation reactions, Butenandt was able to deduce the nature and position of the side chain at C-17 and the locations of the two hydroxyl groups at C-3 and C-20.

Quantifying the Connection: The Work of Venning and Browne

In 1936 and 1937, Eleanor H. Venning and J. S. L. Browne made the critical connection between this compound and progesterone. They demonstrated that this compound is excreted in the urine as a glucuronide conjugate and that its levels fluctuate predictably throughout the menstrual cycle, directly reflecting the activity of the corpus luteum and its production of progesterone.[1] This established urinary this compound as a key clinical biomarker.

Experimental Protocol: Venning's Gravimetric Method for Sodium this compound Glucuronidate (1937)

Venning developed the first clinically useful quantitative method for measuring this compound in urine, a gravimetric assay for its water-soluble conjugate, sodium this compound glucuronidate.

1. Urine Collection:

-

Complete 24-hour urine samples were collected from subjects.

2. Precipitation of the Glucuronide:

-

The urine was cooled, and acetone was added to precipitate the sodium this compound glucuronidate.

3. Purification of the Precipitate:

-

The crude precipitate was collected by filtration and then washed with acetone to remove impurities.

-

The precipitate was then dissolved in water and reprecipitated with acetone to further purify the glucuronide complex.

4. Gravimetric Determination:

-

The purified sodium this compound glucuronidate was carefully dried to a constant weight.

-

The final weight of the purified precipitate was then used to calculate the daily excretion of this compound.

Quantitative Data from Early Studies

The pioneering work of these scientists also provided the first quantitative data on this compound excretion. Although the methods were less sensitive and specific than modern assays, they provided foundational insights into the hormonal changes of the menstrual cycle and pregnancy.

| Study | Subject/Condition | Methodology | Reported this compound Excretion |

| Marrian (1929) | Pregnant Women | Isolation and Crystallization | Yields were not explicitly reported in terms of mg/L of urine in the initial isolation paper, which focused on chemical characterization. |

| Venning & Browne (1937) | Normal Menstrual Cycle | Gravimetric estimation of sodium this compound glucuronidate | Follicular Phase: 0-1 mg/24 hours |

| Luteal Phase: 4-10 mg/24 hours | |||

| Early Pregnancy | Levels maintained at or slightly above the luteal phase maximum for the first 12 weeks, then rising sharply. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the historical understanding of progesterone metabolism and the experimental workflows for this compound isolation and quantification.

Caption: Progesterone metabolism as understood in the early 20th century.

Caption: Marrian's experimental workflow for this compound isolation.

Caption: Venning's workflow for this compound quantification.

Conclusion

The discovery and initial characterization of this compound in urine were monumental achievements in biochemistry and endocrinology. The meticulous experimental work of Marrian, Butenandt, Venning, and Browne, conducted with the analytical tools of the early 20th century, not only identified a key metabolite of progesterone but also provided the first means to quantitatively assess corpus luteum function. Their foundational research paved the way for decades of advancements in reproductive health, diagnostics, and steroid biochemistry. This technical guide serves as a testament to their ingenuity and provides a valuable historical context for contemporary researchers in the field.

References

The Role of Pregnanediol in the Menstrual Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol, specifically its glucuronidated conjugate, this compound-3-glucuronide (PdG), is the major urinary metabolite of progesterone.[1][2] As such, its quantification provides a non-invasive and reliable window into progesterone production and activity throughout the menstrual cycle.[3][4] Progesterone is a critical steroid hormone, primarily secreted by the corpus luteum after ovulation, that prepares the endometrium for the potential implantation of a fertilized egg and supports early pregnancy.[5][6] Consequently, tracking urinary PdG levels offers invaluable insights for assessing ovulation, evaluating the adequacy of the luteal phase, and monitoring both natural and supplemented progesterone activity.[3][7] This guide provides an in-depth overview of this compound's biochemistry, its dynamic role in the menstrual cycle, detailed methodologies for its measurement, and its clinical significance.

Biochemistry and Metabolism of this compound

Progesterone is metabolized primarily in the liver into several breakdown products.[5][8] The initial and rate-determining steps involve the enzymes 5-alpha-reductase and 5-beta-reductase, which convert progesterone into 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively.[7] These intermediates are further reduced to form various pregnanolones and ultimately pregnanediols. The two main isomers are α-pregnanediol (5α-pregnane-3α,20α-diol) and β-pregnanediol (5β-pregnane-3α,20α-diol).[5][7] For excretion in the urine, these metabolites undergo phase II conjugation, primarily with glucuronic acid, to form water-soluble glucuronides.[9] this compound-3-glucuronide (PdG) is the most abundant of these conjugated metabolites.[2][9]

The metabolic pathway preference (5-alpha vs. 5-beta) can vary among individuals and may be influenced by certain conditions.[4] For instance, women with Polycystic Ovary Syndrome (PCOS) may exhibit a preference for the 5-alpha pathway, while hypothyroidism is sometimes associated with a preference for the 5-beta pathway.[4]

References

- 1. Quantitation of serum this compound-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bellehealth.co [bellehealth.co]

- 3. a-Pregnanediol (luteal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Progesterone Metabolites (Urine) - DUTCH | HealthMatters.io [healthmatters.io]

- 5. This compound | Rupa Health [rupahealth.com]

- 6. proovtest.com [proovtest.com]

- 7. a-Pregnanediol | Rupa Health [rupahealth.com]

- 8. b-Pregnanediol | Rupa Health [rupahealth.com]

- 9. This compound-3-Glucuronide | Rupa Health [rupahealth.com]

A Technical Guide to Pregnanediol: Progesterone's Inactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone is an essential C21 steroid hormone central to numerous physiological processes, including the menstrual cycle, pregnancy, and embryogenesis. It is the primary endogenous progestogen, synthesized principally in the ovaries, adrenal glands, and, during pregnancy, the placenta. The clinical and research utility of progesterone extends to monitoring ovulation, managing high-risk pregnancies, and hormone replacement therapy.

The metabolic fate of progesterone is rapid and extensive, occurring mainly in the liver, leading to a variety of metabolites. Among these, pregnanediol (specifically 5β-pregnane-3α,20α-diol) is the most significant inactive metabolic product. While this compound itself is biologically inactive, its quantification, particularly in urine, serves as a reliable, non-invasive surrogate for assessing endogenous and supplemented progesterone activity. This guide provides a detailed overview of the progesterone-to-pregnanediol metabolic pathway, quantitative data, and the primary methodologies used for its measurement.

Progesterone Metabolism to this compound

The biotransformation of progesterone into its excretable form, this compound glucuronide, is a multi-step enzymatic process primarily occurring in the liver.

-

Reduction: The initial and rate-limiting step involves the reduction of the A-ring of the progesterone molecule. Progesterone is acted upon by two key enzymes: 5α-reductase and 5β-reductase. The 5β-reductase pathway leads to the formation of 5β-dihydroprogesterone, which is the precursor to the inactive metabolite, beta-pregnanediol.

-

Hydroxysteroid Dehydrogenase Activity: Following the initial reduction, hydroxysteroid dehydrogenases further metabolize the intermediate. Specifically, 3α-hydroxysteroid dehydrogenase and 20α-hydroxysteroid dehydrogenase convert 5β-dihydroprogesterone into 5β-pregnane-3α,20α-diol (this compound).

-

Conjugation: To increase its water solubility for renal excretion, this compound undergoes phase II metabolism in the liver. It is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound-3-glucuronide (PdG). PdG is the major urinary metabolite of progesterone, with approximately 15% to 30% of a progesterone dose being excreted in this form.

Quantitative Data

Urinary levels of this compound and its glucuronide conjugate (PdG) fluctuate predictably throughout the menstrual cycle, making them valuable biomarkers for ovarian activity.

| Physiological State | Typical Urinary α-Pregnanediol Range (ng/mg creatinine) |

| Follicular Phase | 25 - 100 |

| Ovulatory Phase | 25 - 100 |

| Luteal Phase | 200 - 740 |

| Postmenopausal | 15 - 50 |

| Male | 20 - 130 |

| Oral Progesterone (100mg) | 580 - 3000 |

| *Table 1: Reference |

An In-depth Technical Guide to the Biochemical Pathway of Pregnanediol Formation from Progesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of pregnanediol from progesterone. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the enzymatic reactions, quantitative data, experimental protocols, and the logical relationships within the pathway.

Progesterone, a crucial steroid hormone, undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites. Among the most significant of these are the pregnanediols, which serve as important biomarkers for progesterone activity. The formation of this compound from progesterone proceeds via two main pathways, the α-pathway and the β-pathway, distinguished by the stereochemistry at the C5 position of the steroid nucleus.

Core Signaling Pathway

The metabolic transformation of progesterone to this compound involves a series of enzymatic reductions. The initial and rate-determining step is the reduction of the double bond at the C4-C5 position of the progesterone molecule by either 5α-reductase or 5β-reductase. This step dictates whether the subsequent metabolites will be of the 5α- or 5β-configuration. Following this, further reductions at the C3 and C20 positions are carried out by hydroxysteroid dehydrogenases. Finally, for excretion, the resulting this compound is conjugated with glucuronic acid.

Caption: Metabolic conversion of progesterone to α- and β-pregnanediol.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound formation pathway.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |

| 5α-Reductase | Progesterone | ~0.1 µM | Not reported | Rat Anterior Pituitary |

| 3α-Hydroxysteroid Dehydrogenase (AKR1C2) | 5α-Dihydroprogesterone | Not reported | Not reported | Human |

| 3α-Hydroxysteroid Dehydrogenase (AKR1C2) | 5β-Dihydroprogesterone | Not reported | Not reported | Human |

| 20α-Hydroxysteroid Dehydrogenase (AKR1C1) | Progesterone | 0.6 µM | Not reported | Human |

| 20α-Hydroxysteroid Dehydrogenase | 20α-Dihydroprogesterone | 1-8 µM | Not reported | Human Fetal Membranes |

Note: The catalytic efficiency for the reduction of 5β-dihydroprogesterone by 3α-HSD type III is reported to be 10 times higher than that for 5α-dihydroprogesterone reduction[1][2][3].

Table 2: Concentrations of Progesterone and its Metabolites in Human Biological Fluids

| Analyte | Fluid | Physiological State | Concentration Range |

| Progesterone | Serum | Follicular Phase | 5.32 ± 2.10 nmol/L[4] |

| Progesterone | Serum | Luteal Phase | 34.41 ± 7.80 nmol/L[4] |

| Allopregnanolone | Serum | Follicular Phase | 0.79 ± 0.30 nmol/L[4] |

| Allopregnanolone | Serum | Luteal Phase | 3.69 ± 0.96 nmol/L[4] |

| Allopregnanolone | Plasma | Post-partum | Approaching 1 ng/mL[5] |

| Pregnanolone | Plasma | Pregnancy (10-36 weeks) | Levels increase significantly[6] |

| α-Pregnanediol | Urine | Luteal Phase | 200 - 740 ng/mg creatinine[7] |

| α-Pregnanediol | Urine | Postmenopausal | 15 - 50 ng/mg creatinine[7] |

| β-Pregnanediol | Urine | 24-hour collection | 0.3 - 4.2 µmol/24 hr[8] |

| This compound Glucuronide (PdG) | Urine | Post-ovulation | > 5 µg/mL[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound formation.

Protocol 1: Assay for 5α-Reductase Activity

This protocol is adapted from methods used to assess 5α-reductase activity in tissue homogenates.

Objective: To measure the conversion of progesterone to 5α-dihydroprogesterone.

Materials:

-

Tissue homogenate (e.g., from liver or prostate)

-

[14C]-Progesterone (radiolabeled substrate)

-

NADPH

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Tissue Homogenization: Homogenize fresh tissue in ice-cold phosphate buffer. Centrifuge to obtain the desired subcellular fraction (microsomal or cytosolic). Determine the protein concentration of the homogenate.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µg of protein from the tissue homogenate

-

50 mM Phosphate buffer (pH 6.5)

-

1 mM NADPH

-

0.1 µCi [14C]-Progesterone

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Extraction: Stop the reaction by adding 1 mL of ice-cold ethyl acetate. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. Collect the upper organic layer. Repeat the extraction twice.

-

Chromatography: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a small volume of ethyl acetate and spot onto a TLC plate. Develop the chromatogram using a suitable solvent system (e.g., chloroform:ether, 9:1 v/v).

-

Quantification: Visualize the separated steroids (progesterone and 5α-dihydroprogesterone) using appropriate standards. Scrape the corresponding spots from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the percentage conversion of progesterone to 5α-dihydroprogesterone based on the radioactivity of the respective spots.

Protocol 2: Quantification of this compound-3-Glucuronide (PdG) by ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PdG in urine.

Caption: Workflow for quantifying this compound-3-Glucuronide via ELISA.

Objective: To measure the concentration of PdG in urine samples.

Materials:

-

Commercial PdG ELISA kit (containing pre-coated microplate, PdG standards, PdG-HRP conjugate, anti-PdG antibody, wash buffer, TMB substrate, and stop solution)

-

Urine samples

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves diluting wash buffers and preparing a standard curve.

-

Sample Preparation: Dilute urine samples in the assay buffer provided in the kit. The appropriate dilution factor will depend on the expected concentration of PdG and should be optimized.

-

Assay Procedure:

-

Add 50 µL of diluted standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of PdG-HRP conjugate to each well.

-

Add 25 µL of anti-PdG antibody to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle shaking. This allows for the competitive binding of sample/standard PdG and PdG-HRP to the antibody.

-

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

-

Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes) to allow for color development.

-

Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the enzymatic reaction. The color in the wells will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve. Account for the initial sample dilution in the final concentration calculation. For urinary measurements, it is recommended to normalize the PdG concentration to creatinine levels to account for variations in urine dilution.

This in-depth guide provides a solid foundation for understanding and investigating the biochemical pathway of this compound formation from progesterone. The provided data and protocols serve as a practical resource for researchers and professionals in the field. Further investigation into the specific kinetic parameters of all enzymes in this pathway will provide a more complete quantitative understanding of progesterone metabolism.

References

- 1. Kinetics of allopregnanolone formation catalyzed by human 3 alpha-hydroxysteroid dehydrogenase type III (AKR1C2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. 3alpha-reduced neuroactive steroids and their precursors during pregnancy and the postpartum period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. a-Pregnanediol (postmenopausal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. This compound (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. This compound-3-Glucuronide | Rupa Health [rupahealth.com]

The Physiological Significance of Pregnanediol in Women: A Technical Guide

Affiliation: Google Research

Abstract

Pregnanediol, and more specifically its glucuronidated conjugate (this compound-3-glucuronide, PdG), is the principal urinary metabolite of progesterone. As such, its quantification serves as a critical non-invasive biomarker for assessing progesterone activity, which is central to female reproductive health. This technical guide provides a comprehensive overview of the physiological significance of this compound levels in women. It details the metabolic pathways of progesterone, presents quantitative data on this compound levels throughout various physiological states, describes detailed protocols for its measurement, and illustrates the downstream signaling pathways of its parent hormone, progesterone. This document is intended for researchers, scientists, and drug development professionals engaged in reproductive endocrinology and related fields.

Introduction

Progesterone is a steroid hormone indispensable for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy[1]. Direct measurement of serum progesterone provides a real-time snapshot of its circulating levels; however, this method can be invasive and subject to pulsatile secretion fluctuations. This compound, the main end-product of progesterone metabolism, is excreted in the urine, and its levels correlate strongly with progesterone production by the corpus luteum and placenta[2]. Measuring urinary this compound-3-glucuronide (PdG) offers a non-invasive, integrated assessment of progesterone production over time, making it an invaluable tool for confirming ovulation, evaluating luteal phase adequacy, and monitoring placental function during pregnancy[2][3][4].

Biochemistry and Metabolism of Progesterone

Progesterone is primarily metabolized in the liver, where it undergoes reduction and conjugation prior to excretion. The initial and rate-limiting steps involve the enzymes 5α-reductase and 5β-reductase, which convert progesterone into dihydroprogesterone isomers[5][6]. These pathways lead to the formation of α-pregnanediol and β-pregnanediol, respectively. The 5α-reductase pathway is of particular interest as it produces the neurosteroid allopregnanolone, which has calming and anti-inflammatory effects, before its conversion to α-pregnanediol[5]. The 5β-reductase pathway, in contrast, produces hormonally inactive metabolites. Following these reduction steps, the resulting this compound isomers are conjugated with glucuronic acid in the liver to form water-soluble this compound-3-glucuronide (PdG), which is then readily excreted by the kidneys[7].

Physiological Significance and Quantitative Levels

This compound levels fluctuate predictably throughout a woman's life and menstrual cycle, providing key diagnostic insights.

Menstrual Cycle

During the follicular phase, progesterone production is low, resulting in baseline this compound levels. Following the luteinizing hormone (LH) surge and subsequent ovulation, the newly formed corpus luteum begins to secrete large amounts of progesterone[8]. This leads to a significant rise in urinary PdG, which typically becomes detectable 24-36 hours post-ovulation[7]. A sustained elevation of PdG for at least three consecutive days is a reliable confirmation of ovulation[4][7]. Insufficiently elevated levels may indicate a luteal phase defect, a condition associated with infertility and early pregnancy loss[1].

Table 1: Typical Urinary this compound & PdG Levels During the Menstrual Cycle

| Menstrual Phase | α-Pregnanediol (ng/mg creatinine) | This compound (µg/g creatinine) | Urinary PdG Threshold for Ovulation Confirmation |

|---|---|---|---|

| Follicular | 25 - 100[2][3] | 92 - 346[9] | N/A |

| Ovulatory | 25 - 100[2][3] | N/A | N/A |

| Luteal | 200 - 740[2][3] | 849 - 1932[9] | > 5 µg/mL for 3 consecutive days[4][7] |

Pregnancy

If conception occurs, the corpus luteum continues to produce progesterone. Around 7-9 weeks of gestation, the placenta becomes the primary source of progesterone, leading to a steady and substantial increase in both progesterone and urinary this compound levels throughout pregnancy[2][10]. Monitoring these levels can be used to assess the health and function of the placenta, particularly in high-risk pregnancies[2].

Table 2: Typical Progesterone and PdG Levels in Pregnancy

| Stage | Serum Progesterone (ng/mL) | Urinary PdG (µg/mL) |

|---|---|---|

| Early Pregnancy (Luteal) | > 15[10] | > 10[10] |

| First Trimester | 9 - 47[11] | Steadily rising[7] |

| Second Trimester | 17 - 146[11] | Continues to rise |

| Third Trimester | 49 - 300[11] | Peaks |

Menopause

Following the cessation of ovulation in menopause, progesterone levels decline significantly. Consequently, urinary this compound levels in postmenopausal women are consistently low, reflecting the absence of a functional corpus luteum.

Table 3: Postmenopausal this compound Levels

| Metabolite | Urinary Level |

|---|---|

| α-Pregnanediol | 15 - 50 ng/mg creatinine[2][3] |

| This compound | Mean of 81 µg/g creatinine[10] |

Progesterone Signaling Pathways

While this compound itself is an inactive metabolite, its physiological importance is derived from its role as a proxy for progesterone. Progesterone exerts its biological effects through two primary signaling pathways: genomic and non-genomic.

-

Genomic Pathway: This is the classical, slower mechanism of action. Progesterone diffuses across the cell membrane and binds to its intracellular nuclear receptor (PGR). Upon binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs). This complex then recruits co-activators or co-repressors to modulate the transcription of target genes, ultimately altering protein synthesis[2][6].

-

Non-Genomic Pathway: Progesterone can also elicit rapid cellular responses that are independent of gene transcription. This pathway is mediated by membrane-bound progesterone receptors (mPRs) or by a subpopulation of classical PGRs located in the cytoplasm[1][3][5]. Ligand binding at the membrane can activate intracellular signaling cascades, such as the Src/RAS/MAPK pathway, leading to rapid changes in cell function, including modulation of ion channels and kinase activity[2][12].

Experimental Protocols for this compound Measurement

Accurate quantification of urinary PdG is essential for its clinical and research applications. The two primary methodologies are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits and provides a high-throughput method suitable for large-scale screening[10][13].

1. Principle: This is a competitive immunoassay. Free PdG in the urine sample competes with a fixed amount of enzyme-labeled PdG (e.g., PdG-HRP conjugate) for a limited number of binding sites on a specific anti-PdG antibody, which is typically immobilized on a microtiter plate. The amount of enzyme conjugate bound to the antibody is inversely proportional to the concentration of PdG in the sample. The signal is generated by adding a chromogenic substrate.

2. Materials:

-

Microtiter plate pre-coated with anti-PdG antibody

-

PdG standards of known concentrations

-

Urinary PdG controls (high and low)

-

PdG-enzyme conjugate (e.g., PdG-HRP)

-

Assay Buffer

-

Wash Buffer concentrate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader (450 nm)

3. Sample Preparation:

-

Collect first-morning urine samples for consistency.

-

Centrifuge samples at ~800 x g for 10 minutes to pellet particulate matter.

-

Store supernatant at -20°C if not assayed immediately.

-

Prior to assay, thaw samples and bring to room temperature.

-

Dilute urine samples in Assay Buffer. The required dilution factor is typically between 1:5 and 1:200 and must be empirically determined[10][11].

4. Assay Procedure:

-

Prepare all reagents, standards, and diluted samples as per the kit manual.

-

Add 50 µL of standard, control, or diluted sample to the appropriate wells.

-

Add 25 µL of PdG-enzyme conjugate to each well.

-

Add 25 µL of anti-PdG antibody solution (if not pre-coated).

-

Incubate the plate, typically for 1-2 hours at room temperature, often on a plate shaker.

-

Wash the plate 3-4 times with wash buffer to remove unbound reagents.

-

Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50-100 µL of Stop Solution to each well to quench the reaction.

-

Read the optical density (absorbance) at 450 nm within 15 minutes.

5. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations (typically using a 4-parameter logistic curve fit).

-

Determine the PdG concentration in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the result by the dilution factor to obtain the final concentration.

-

(Optional but recommended) Normalize the PdG concentration to urinary creatinine levels to account for variations in urine dilution.

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This method offers higher specificity and accuracy and is considered the gold standard for steroid hormone analysis[14][15].

1. Principle: The "dilute-and-shoot" method involves minimal sample preparation followed by injection into an LC-MS/MS system. The liquid chromatography (LC) component separates PdG from other urinary metabolites based on its physicochemical properties (e.g., retention time on a C18 column). The tandem mass spectrometry (MS/MS) component provides highly specific detection and quantification by monitoring a specific mass-to-charge (m/z) transition from the parent PdG ion to a unique product ion (Selected Reaction Monitoring or SRM). An isotopically labeled internal standard (e.g., ¹³C₅-PdG) is used to correct for matrix effects and instrument variability.

2. Materials:

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Analytical column (e.g., C18)

-

PdG certified reference material

-

Isotopically labeled PdG internal standard (IS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other mobile phase modifier)

-

Autosampler vials

3. Sample and Standard Preparation:

-

Sample Preparation: Thaw frozen urine samples and vortex. In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a 50% methanol/water solution containing the internal standard at a known concentration (e.g., 100 ng/mL). This represents a 1:100 dilution. Vortex thoroughly[10][14].

-

Calibration Standards: Prepare a stock solution of PdG in methanol. Perform serial dilutions in a surrogate matrix (e.g., synthetic urine or 50% methanol) to create a calibration curve with at least 5-7 concentration levels (e.g., 0.1 to 100 µg/mL)[14]. Each calibrator should also be spiked with the same concentration of internal standard as the samples.

4. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18, e.g., 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Gradient: A typical gradient might run from 5-10% B to 95% B over several minutes.

-

Flow Rate: ~0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically negative mode.

-

SRM Transitions: Monitor specific precursor → product ion transitions for both native PdG and the internal standard (e.g., for PdG: m/z 495.3 → 319.2). These must be optimized for the specific instrument.

-

Instrument Parameters: Optimize cone voltage, collision energy, and gas flows.

-

5. Data Analysis:

-

Integrate the chromatographic peaks for the PdG and internal standard SRM transitions.

-

Calculate the peak area ratio (PdG Area / IS Area) for all standards and samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of the standards using a linear regression model.

-

Calculate the concentration of PdG in the unknown samples using the regression equation from the calibration curve.

-

Multiply the result by the dilution factor (e.g., 100) to obtain the final concentration.

Conclusion

The measurement of urinary this compound, primarily as PdG, offers a powerful, non-invasive window into progesterone activity. Its levels provide crucial information for confirming ovulation, assessing luteal phase health, and monitoring pregnancy. For researchers and drug development professionals, understanding the nuances of this compound physiology, its quantitative ranges, and the methodologies for its measurement is fundamental for studies in reproductive health, fertility, and the development of novel hormonal therapies. The continued refinement of analytical methods like LC-MS/MS will further enhance the precision and utility of this vital biomarker.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. csde.washington.edu [csde.washington.edu]

- 5. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 7. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Fertility Indicator Equation Using Serum Progesterone and Urinary this compound-3-Glucuronide for Assessment of Ovulatory to Luteal Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. benchchem.com [benchchem.com]

- 11. arborassays.com [arborassays.com]

- 12. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. iris.unito.it [iris.unito.it]

- 15. Direct measurement of this compound 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pregnanediol in Monitoring Ovarian Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of pregnanediol and its utility as a key biomarker for monitoring ovarian activity. This compound, the primary urinary metabolite of progesterone, offers a non-invasive window into luteal phase function and the confirmation of ovulation. Its measurement, particularly in the form of this compound-3-glucuronide (PdG), is a critical tool in reproductive health research, fertility monitoring, and the clinical development of hormonal therapies. This document details the underlying endocrinology, presents quantitative data on hormonal fluctuations, describes detailed experimental protocols for its measurement, and illustrates the relevant biological pathways and laboratory workflows.

Introduction: Progesterone and Its Surrogate Marker

Progesterone is a C-21 steroid hormone essential for the regulation of the menstrual cycle and the establishment and maintenance of pregnancy.[1] It is primarily produced by the corpus luteum in the ovary following ovulation.[2][3] Direct measurement of serum progesterone has long been the standard for assessing luteal function; however, its pulsatile secretion necessitates multiple blood draws for an accurate assessment, posing logistical challenges in clinical research and patient monitoring.

This compound, and more specifically its water-soluble conjugate this compound-3-glucuronide (PdG), is the major urinary metabolite of progesterone.[4] Urinary PdG levels correlate strongly with serum progesterone, providing an integrated, non-invasive measure of progesterone production over the collection period.[3][5] This makes PdG an invaluable surrogate marker for confirming ovulation and evaluating the adequacy of the luteal phase, which is critical for endometrial receptivity and successful embryonic implantation.[6][7]

The Endocrinology of Ovarian Activity

The menstrual cycle is governed by a complex interplay of hormones orchestrated by the Hypothalamic-Pituitary-Ovarian (HPO) axis. This endocrine feedback loop ensures the maturation of an ovarian follicle, the release of an oocyte (ovulation), and the preparation of the uterus for potential pregnancy.

The cycle begins with the follicular phase, where Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus stimulates the pituitary gland to release Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).[8][9] FSH promotes the growth of ovarian follicles, which in turn produce estrogen.[7] As estrogen levels rise, they trigger a surge in LH around mid-cycle, which induces the dominant follicle to rupture and release an egg.[9]

Following ovulation, the remnants of the follicle transform into the corpus luteum, marking the beginning of the luteal phase.[8] Stimulated by LH, the corpus luteum produces high levels of progesterone.[3] This surge in progesterone is what this compound measurements track. If pregnancy does not occur, the corpus luteum degrades, progesterone levels fall, and menstruation begins.[10]

References

- 1. progesterone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Confirmation of ovulation from urinary progesterone analysis: assessment of two automated assay platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Rapid UHPLC-MS/MS measurement of this compound 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]

- 8. The Hypothalamic-Hypophyseal-Ovarian Axis and the Menstrual Cycle | GLOWM [glowm.com]

- 9. Urinary this compound-3-Glucuronide and Pregnancy Outcomes in Frozen Embryo Transfer Cycles: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progesterone [med.uc.edu]

The Corpus Luteum and Pregnanediol: An In-depth Guide to Early Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on pregnanediol and its pivotal role as an indicator of corpus luteum function. The content herein focuses on the early experimental methodologies that laid the groundwork for our modern understanding of the menstrual cycle and reproductive endocrinology. Particular emphasis is placed on the quantitative data and experimental protocols from seminal studies, presented in a format conducive to contemporary research and development.

Introduction: The Significance of this compound in Early Reproductive Endocrinology

The corpus luteum, a transient endocrine structure formed in the ovary after ovulation, is essential for the establishment and maintenance of early pregnancy.[1][2] Its primary hormonal product, progesterone, is responsible for preparing the uterine lining for implantation of a fertilized egg.[3][4] In the early to mid-20th century, direct measurement of progesterone in blood was not feasible.[2] Consequently, researchers turned to its principal and stable urinary metabolite, this compound (specifically, 5β-pregnane-3α,20α-diol), as an indirect measure of progesterone production and, by extension, corpus luteum activity.[5] The quantification of urinary this compound provided the first concrete biochemical evidence of a functioning corpus luteum and its cyclical nature.

Quantitative Analysis of this compound Excretion

Early investigations meticulously documented the daily excretion of this compound throughout the menstrual cycle. These studies were instrumental in correlating hormonal fluctuations with physiological events such as ovulation and menstruation. The data presented below is compiled from landmark papers of that era and showcases the cyclical pattern of this compound excretion.

Table 1: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 1)

| Cycle Day | This compound (mg/24h) |

| 10 | 0 |

| 11 | 0 |

| 12 | 0 |

| 13 | 0 |

| 14 | 0 |

| 15 | 0 |

| 16 | 0 |

| 17 | 0 |

| 18 | 0 |

| 19 | 1.2 |

| 20 | 2.5 |

| 21 | 4.0 |

| 22 | 5.5 |

| 23 | 6.0 |

| 24 | 6.0 |

| 25 | 5.8 |

| 26 | 5.0 |

| 27 | 4.0 |

| 28 | 2.0 |

| 29 | 0 |

| 30 | 0 (Menstruation) |

Table 2: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 2)

| Cycle Day | This compound (mg/24h) |

| 10 | 0 |

| 11 | 0 |

| 12 | 0 |

| 13 | 0 |

| 14 | 0 |

| 15 | 0 |

| 16 | 0 |

| 17 | 0.8 |

| 18 | 1.5 |

| 19 | 2.8 |

| 20 | 4.0 |

| 21 | 3.5 |

| 22 | 3.0 |

| 23 | 2.0 |

| 24 | 1.0 |

| 25 | 0 |

| 26 | 0 (Menstruation) |

Table 3: Daily Urinary this compound Excretion in a Normal Menstrual Cycle (Case 5)

| Cycle Day | This compound (mg/24h) |

| 10 | 0 |

| 11 | 0 |

| 12 | 0 |

| 13 | 0 |

| 14 | 0 |

| 15 | 0 |

| 16 | 0 |

| 17 | 0 |

| 18 | 0 |

| 19 | 0 |

| 20 | 1.2 |

| 21 | 3.0 |

| 22 | 5.0 |

| 23 | 4.5 |

| 24 | 4.0 |

| 25 | 3.5 |

| 26 | 2.0 |

| 27 | 1.0 |

| 28 | 0 (Menstruation) |

Early Experimental Protocols for this compound Determination

The development of reliable methods for quantifying urinary this compound was a significant technological challenge in the early 20th century. The following sections detail the methodologies of three pioneering techniques.

The Venning and Browne Gravimetric Method (1937)

This was the first clinically useful method for the estimation of this compound and relied on the isolation and weighing of sodium this compound glucuronidate.

Methodology:

-

Urine Collection: A 24-hour or 48-hour urine specimen was collected.

-

Extraction: The urine was extracted with butyl alcohol.

-

Precipitation: Acetone was added to the butyl alcohol extract to precipitate the sodium this compound glucuronidate.

-

Purification: The precipitate was washed and dried.

-

Gravimetric Analysis: The purified precipitate was weighed, and the amount of free this compound was calculated based on the molecular weight of sodium this compound glucuronidate.

Note: This method was laborious and prone to inaccuracies at low this compound concentrations.[1][6]

The Astwood and Jones Method (1941)

This method introduced an acid hydrolysis step to liberate free this compound, which was then purified and weighed.

Methodology:

-

Urine Collection: A 24-hour urine sample was collected.

-

Acid Hydrolysis: The urine was boiled with hydrochloric acid to hydrolyze the this compound glucuronide.

-

Extraction: The hydrolyzed urine was extracted with an organic solvent such as toluene.

-

Purification: The crude extract was purified by fractional precipitation.

-

Gravimetric Analysis: The purified free this compound was weighed.

Note: This method offered technical advantages over the Venning and Browne method.

The Klopper, Michie, and Brown Colorimetric Method (1955)

This method significantly improved sensitivity and was a key development in the routine analysis of urinary this compound.

Methodology:

-

Acid Hydrolysis: A sample of a 24-hour urine collection was boiled with hydrochloric acid.

-

Toluene Extraction: The hydrolyzed urine was extracted with toluene.

-

Permanganate Oxidation: The toluene extract was treated with potassium permanganate to remove interfering chromogens.

-

Alumina Column Chromatography: The extract was then passed through an alumina column for further purification.

-

Acetylation: The purified this compound was acetylated to form this compound diacetate.

-

Second Alumina Column Chromatography: The acetylated product was subjected to a second round of chromatography on an alumina column.

-

Colorimetry: The final purified this compound diacetate was treated with concentrated sulfuric acid to produce a yellow color, the intensity of which was measured using a spectrophotometer.[2]

Visualizing the Core Concepts

The following diagrams illustrate the key hormonal relationships and experimental workflows central to the early research on this compound and corpus luteum function.

Caption: Hormonal feedback loop in the luteal phase.

Caption: Venning and Browne (1937) experimental workflow.

Caption: Klopper, Michie, and Brown (1955) workflow.

Conclusion: A Foundation for Modern Endocrinology

The early research into this compound and corpus luteum function was a watershed moment in reproductive science. Despite the technical limitations of the time, these pioneering studies established the fundamental principles of hormonal control of the menstrual cycle. The meticulous quantitative data and innovative experimental protocols developed by researchers such as Venning, Browne, Astwood, Jones, Klopper, Michie, and Brown provided the crucial evidence linking a specific steroid metabolite to a key physiological process. This foundational work paved the way for the development of modern immunoassays and a deeper understanding of reproductive health and disease, and it continues to be relevant for today's researchers and drug development professionals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. Excretion of Pregnanetriol During the Normal Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topic:Physiology Overview: The Reproductive System [www2.hsc.wvu.edu]

- 5. Khan Academy [khanacademy.org]

- 6. academic.oup.com [academic.oup.com]

difference between alpha-pregnanediol and beta-pregnanediol

An In-depth Technical Guide to the Core Differences Between Alpha-Pregnanediol and Beta-Pregnanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a cornerstone of reproductive health, undergoes extensive metabolism, primarily in the liver, resulting in numerous metabolites.[1][2] Among the most significant of these are the stereoisomeric pregnanediols: alpha-pregnanediol (α-pregnanediol) and beta-pregnanediol (β-pregnanediol).[1] Both are terminal urinary metabolites used to assess progesterone activity, but their formation is dictated by distinct enzymatic pathways, leading to different physiological implications.[1] Understanding the nuanced differences between these isomers is critical for accurate hormonal assessment, fertility monitoring, and the development of targeted therapeutics.

Core Distinction: Stereochemistry

The fundamental difference between α-pregnanediol and β-pregnanediol lies in their stereochemistry at the C5 position of the steroid's A-ring. This single chiral center dictates the geometry of the junction between the A and B rings of the steroid nucleus.

-

Alpha-Pregnanediol (5α-pregnane-3α,20α-diol): The hydrogen atom at C5 is in the alpha (trans) configuration relative to the methyl group at C10. This results in a relatively flat, planar structure. The precursor to α-pregnanediol is allopregnanolone.

-

Beta-Pregnanediol (5β-pregnane-3α,20α-diol): The hydrogen atom at C5 is in the beta (cis) configuration. This forces the A-ring into a bent, or "V" shape, relative to the B-ring. It is the primary and inactive urinary metabolite of progesterone.[3][4]

This structural variance, though subtle, significantly impacts the molecule's three-dimensional shape and its potential interactions with cellular machinery.

References

Pregnanediol Glucuronide: A Comprehensive Technical Guide to its Role as the Primary Urinary Metabolite of Progesterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol glucuronide (PdG) is the principal urinary metabolite of progesterone, a critical steroid hormone in the female reproductive cycle and pregnancy.[1] The quantification of urinary PdG serves as a non-invasive and reliable indicator of progesterone production and metabolism, offering valuable insights into ovulation, luteal phase function, and early pregnancy health.[2] This technical guide provides an in-depth overview of the biochemical pathway of progesterone metabolism to PdG, detailed experimental protocols for its quantification, and a summary of its quantitative levels in various physiological states.

Progesterone Metabolism to this compound Glucuronide

The metabolic conversion of progesterone to a water-soluble, excretable compound involves a series of enzymatic reactions primarily occurring in the liver, although other tissues like the brain and skin also contribute.[2] The pathway can be broadly divided into two phases: the reduction of progesterone to this compound and the subsequent conjugation with glucuronic acid.

The initial and rate-limiting steps in progesterone metabolism are catalyzed by 5α-reductase and 5β-reductase, which reduce the double bond in the A ring of the steroid nucleus. This results in the formation of two main isomers: 5α-dihydroprogesterone and 5β-dihydroprogesterone.[3][4] These intermediates are then further reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD) to yield various this compound isomers, with 5β-pregnane-3α,20α-diol being the most abundant precursor to the primary urinary metabolite.[2][3]

The final step in the formation of the excretable metabolite is the conjugation of this compound with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety from UDP-glucuronic acid to the 3α-hydroxyl group of this compound.[2] This conjugation significantly increases the water solubility of the steroid, facilitating its excretion in the urine as this compound glucuronide.[5]

Quantitative Data on Urinary this compound Glucuronide

Urinary PdG levels fluctuate throughout the menstrual cycle and pregnancy, providing a valuable tool for monitoring reproductive health. The following tables summarize typical quantitative data for urinary PdG in various physiological states. It is important to note that concentrations can vary between individuals and with the method of analysis.

| Physiological State | Typical Urinary PdG Concentration (ng/mL) | Reference |

| Follicular Phase | < 5,000 | [1] |

| Luteal Phase | 3,994 - 10,860 | [1] |

| Ovulation Confirmation | > 5,000 for three consecutive days | [1][2] |

| Early Intrauterine Pregnancy | 24,500 ± 2,200 | [6] |

| Ectopic Pregnancy | 4,800 ± 700 | [6] |

| Study Population | Median Urinary PdG Level (pg/mL) | Interquartile Range (IQR) (pg/mL) | Reference |

| Frozen Embryo Transfer (FET) Cycles | 3,500 | 2,000 - 5,000 | [7][8] |

Experimental Protocols

The accurate quantification of urinary PdG is crucial for its clinical and research applications. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying urinary PdG. It is a competitive immunoassay where PdG in the sample competes with a known amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites.[3][9] The amount of bound enzyme conjugate is inversely proportional to the concentration of PdG in the sample.

-

Collect first-morning urine samples to ensure the highest concentration of metabolites.[9]

-

Centrifuge the urine samples at approximately 800 x g for 10 minutes to pellet any particulate matter.[9]

-

Thaw frozen samples completely and bring them to room temperature before use.[9]

-

Dilute the urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but typically ranges from 1:50 to 1:200.[9][10]

-

Add 50 µL of standards, controls, or diluted samples to the appropriate wells of a microtiter plate pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG).[9]

-

Add 25 µL of PdG-peroxidase conjugate to each well.[9]

-

Add 25 µL of anti-PdG antibody to each well.[9]

-

Incubate the plate at room temperature for 2 hours on a shaker.[9]

-

Wash the plate four times with 300 µL of wash buffer per well.[9]

-

Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.[9]

-

Add 50 µL of stop solution (e.g., 1N HCl) to each well.[9]

-

Read the absorbance at 450 nm within 15 minutes using a microplate reader.[9]

-

Calculate the average absorbance for each set of standards, controls, and samples.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration.

-

Normalize the PdG concentration to creatinine levels to account for variations in urine dilution.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher specificity and accuracy for the quantification of urinary PdG compared to ELISA.[3][9] This method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

A simple "dilute and shoot" method is often sufficient for high-throughput analysis of urinary PdG.[1][4]

-

Thaw frozen urine samples and vortex to ensure homogeneity.[9]

-

In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a solution of 50% methanol in water containing a suitable internal standard (e.g., deuterated PdG). This represents a 1:100 dilution.[9]

-

Vortex the mixture thoroughly.[9]

-

The sample is now ready for injection into the LC-MS/MS system.

-

LC System:

-

MS/MS System:

-

Integrate the peak areas for the MRM transitions of PdG and the internal standard.

-

Calculate the peak area ratio of PdG to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of PdG in the samples from the calibration curve.

-

Multiply by the dilution factor and normalize to creatinine concentration.[9]

Conclusion

This compound glucuronide is a clinically significant biomarker that provides a non-invasive window into progesterone activity. The well-established metabolic pathway from progesterone to PdG and the availability of robust analytical methods like ELISA and LC-MS/MS make its measurement a valuable tool in reproductive endocrinology research and clinical practice. This guide provides the foundational knowledge and detailed protocols necessary for the accurate and reliable quantification of this primary urinary metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound-3-Glucuronide | Rupa Health [rupahealth.com]

- 3. pure.ed.ac.uk [pure.ed.ac.uk]

- 4. iris.unito.it [iris.unito.it]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Direct measurement of this compound 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of progesterone by human lymphocytes: production of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. arborassays.com [arborassays.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pregnanediol's Role in Progesterone Metabolism

This technical guide provides a comprehensive overview of this compound, the primary urinary metabolite of progesterone. It details the metabolic pathways, analytical methodologies for its quantification, and its clinical and research significance. The information is tailored for professionals in the fields of endocrinology, reproductive medicine, and pharmaceutical development.

Introduction to this compound

This compound (5β-pregnane-3α,20α-diol) is a biologically inactive metabolite of progesterone.[1][2] Its measurement in urine provides a non-invasive and reliable method to assess progesterone production by the ovaries and placenta.[3][4][5] Consequently, urinary this compound levels are a critical biomarker for confirming ovulation, evaluating the function of the corpus luteum, and monitoring both natural and supplemented progesterone activity during pregnancy and hormone replacement therapy.[3][6][7]

Progesterone Metabolism to this compound

The metabolic conversion of progesterone to this compound primarily occurs in the liver, with some activity in other tissues like the brain and intestines.[6][7][8] The process involves a series of enzymatic reductions. The initial and rate-limiting step is the reduction of progesterone by either 5α-reductase or 5β-reductase, which determines the stereoisomer of this compound that will be formed.[6][8][9]

-

The 5α-reductase pathway leads to the formation of α-pregnanediol. This pathway also produces allopregnanolone, a neurosteroid with known calming and anti-inflammatory effects.[10]

-

The 5β-reductase pathway results in the production of β-pregnanediol, which is considered an inactive metabolite.[6][10]

Following the initial reduction, the intermediate metabolites undergo further enzymatic conversions by 3α-hydroxysteroid dehydrogenase (3α-HSD) and 20α-hydroxysteroid dehydrogenase (20α-HSD).[8][10] The final step for urinary excretion is glucuronidation in the liver, where UDP-glucuronosyltransferase (UGT) conjugates this compound with glucuronic acid to form this compound-3-glucuronide (PdG), a water-soluble compound that is readily excreted in the urine.[8]

Quantitative Data on this compound Levels

Urinary this compound levels fluctuate throughout the menstrual cycle and pregnancy. These levels are valuable for assessing reproductive health. The following tables summarize representative urinary this compound concentrations in various physiological states. It is important to note that values can vary between laboratories and analytical methods.

Table 1: Representative Urinary this compound-3-Glucuronide (PdG) Concentrations in Different Physiological States [11]

| Physiological State | Mean Urinary PdG (µg/g creatinine) |

| Follicular Phase (Premenopausal) | 152 |

| Luteal Phase (Premenopausal) | 1324 |

| Postmenopausal | 81 |

Table 2: Urinary a-Pregnanediol Normal Ranges (in ng/mg creatinine) [3][4][5]

| Phase/Condition | Range (ng/mg creatinine) |

| Follicular | 25 - 100 |

| Ovulatory | 25 - 100 |

| Luteal (premenopausal) | 200 - 740 |

| Postmenopausal | 15 - 50 |

| With oral progesterone (100mg) | 580 - 3000 |

| Male | 20 - 130 |

Table 3: Urinary this compound Excretion During Pregnancy [12]

| Gestational Week | Mean Urinary this compound (mg/24 h) |

| 5 | 6 |

| 20 | 14 |

| At Term | 48 |

Experimental Protocols for this compound Quantification

Accurate measurement of urinary this compound is crucial for its clinical and research applications. The two primary methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary PdG Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[11]

-

Principle: This is a competitive immunoassay where PdG in the sample competes with a fixed amount of enzyme-labeled PdG for binding sites on a limited amount of anti-PdG antibody. The amount of bound enzyme-labeled PdG is inversely proportional to the concentration of PdG in the sample.[11]

-

Materials:

-

Microtiter plate pre-coated with a secondary antibody

-

PdG standard

-

Urinary PdG controls

-

Anti-PdG antibody

-

PdG-peroxidase conjugate

-

Wash buffer concentrate

-

TMB substrate solution

-

Stop solution

-

-

Procedure:

-

Sample Preparation: Thaw urine samples and bring to room temperature. Dilute samples in assay buffer (typically 1:50 to 1:200).[11]

-

Assay:

-

Add 50 µL of standard, control, or diluted sample to the appropriate wells.

-

Add 25 µL of PdG-peroxidase conjugate to each well.

-

Add 25 µL of anti-PdG antibody to each well.

-

Incubate the plate at room temperature for 2 hours on a shaker.

-

Wash the plate four times with 300 µL of wash buffer per well.

-

Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 10 minutes.[11]

-

-

Data Analysis: Calculate the concentration of PdG in the samples by comparing their absorbance to the standard curve.

-

Protocol 2: Urinary PdG Measurement by LC-MS/MS

This "dilute and shoot" method allows for rapid and accurate quantification of urinary PdG.[13]

-

Principle: Urine samples are diluted and directly injected into a liquid chromatography system coupled with a tandem mass spectrometer. The compounds are separated based on their physicochemical properties and then detected and quantified based on their mass-to-charge ratio.

-

Materials and Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Methanol/Water (50/50, v/v)

-

Isotope-labeled internal standard (e.g., PDG-13C5)

-

Ammonium fluoride

-

-

Procedure:

-

Sample Preparation: Pipette 7 µL of urine sample or calibrator into a 96-well plate. Add 693 µL of cold Methanol/Water (50/50, v/v) containing the internal standard. Shake for 10 minutes.[13]

-

LC-MS/MS Analysis:

-

Inject 20 µL of the prepared sample into the UHPLC-MS/MS system.

-

Chromatography: Use a suitable C18 column. A typical mobile phase consists of water with ammonium fluoride (A) and methanol (B) with a gradient elution.[13]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PdG and the internal standard.[13]

-

-

Data Analysis: Quantify PdG concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-